molecular formula C24H20N6O4 B2679208 N-(benzo[d][1,3]dioxol-5-yl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207026-54-7

N-(benzo[d][1,3]dioxol-5-yl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Cat. No.: B2679208
CAS No.: 1207026-54-7
M. Wt: 456.462
InChI Key: PZTVTBUPIQJUNE-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a potent, selective, and cell-permeable ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. This compound serves as a critical chemical probe in biomedical research for elucidating the complex physiological and pathological roles of DYRK1A. Its primary mechanism of action involves binding to the kinase domain of DYRK1A, thereby potently inhibiting its enzymatic activity and modulating downstream signaling cascades [https://pubchem.ncbi.nlm.nih.gov/compound/16723209]. Research applications for this inhibitor are extensive, including the study of central nervous system disorders, such as Alzheimer's disease and Down syndrome, where DYRK1A is implicated in tau protein phosphorylation and neurofibrillary tangle pathology. Furthermore, it is a valuable tool for investigating pancreatic beta-cell biology and diabetes, given the role of DYRK1A in regulating beta-cell proliferation and insulin secretion [https://www.phosphosolutions.com/p-4696-anti-dual-specificity-tyrosine-y-phosphorylation-regulated-kinase-1b-dyrk1b-p-ser418]. The unique pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazinone scaffold of this molecule is engineered for high selectivity, minimizing off-target effects against a broad panel of other kinases, which makes it an exceptionally reliable tool for deconvoluting DYRK1A-specific functions in complex cellular models and phenotypic assays [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00073]. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic procedures.

Properties

CAS No.

1207026-54-7

Molecular Formula

C24H20N6O4

Molecular Weight

456.462

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C24H20N6O4/c1-14-3-4-16(9-15(14)2)18-11-19-23-27-30(24(32)28(23)7-8-29(19)26-18)12-22(31)25-17-5-6-20-21(10-17)34-13-33-20/h3-11H,12-13H2,1-2H3,(H,25,31)

InChI Key

PZTVTBUPIQJUNE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCO6)C3=C2)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article aims to summarize its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a pyrazolo-triazolo-pyrazine structure. Its molecular formula is C25H24N6O3C_{25}H_{24}N_6O_3, with a molecular weight of approximately 448.50 g/mol. The intricate structure suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyrazolo-triazoles have shown efficacy in inhibiting tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

A notable study demonstrated that pyrazole derivatives could effectively target the PD-1/PD-L1 pathway in cancer cells, enhancing T-cell activation and potentially improving immune responses against tumors .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activity. Compounds containing the benzo[d][1,3]dioxole moiety have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This mechanism could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Properties

Research has also pointed towards neuroprotective effects associated with similar compounds. The interaction of benzodioxole derivatives with GABA receptors indicates potential applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease. These compounds may help mitigate oxidative stress and neuronal apoptosis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (like methyl groups) on the aromatic rings enhances receptor binding affinity and biological activity.
  • Linker Variability : Modifications in the linker between the benzo[d][1,3]dioxole and pyrazolo-triazole moieties can significantly impact pharmacological properties.

A comparative analysis of similar compounds highlights that variations in substituents can lead to differing potencies against specific biological targets.

Study 1: Antitumor Efficacy in Mouse Models

In a study involving CT26 mouse models of colorectal cancer, a derivative of the compound was administered at varying doses. Results indicated a dose-dependent reduction in tumor size and enhanced survival rates compared to control groups .

Dose (mg/kg)Tumor Size Reduction (%)Survival Rate (%)
103060
205080
507090

Study 2: Neuroprotective Effects in vitro

In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with related compounds led to a significant decrease in markers of oxidative stress and apoptosis when exposed to neurotoxic agents .

Treatment GroupApoptosis Rate (%)Oxidative Stress Markers
Control40High
Compound A (10 µM)20Moderate
Compound A (50 µM)10Low

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound Name Core Structure Key Substituents Synthesis Highlights Biological Relevance (if reported)
Target Compound Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin 3-Oxo, 9-(3,4-dimethylphenyl), acetamide-linked benzodioxol Likely involves coupling of substituted pyrazines with triazole precursors (analogous to ) Hypothesized kinase/HDAC inhibition based on pharmacophore similarity
Compound 19 () Triazolo[1,5-a]pyridine Benzo[d][1,3]dioxol-5-yl, hydroxybenzamide Pharmacophore merging for JAK/HDAC dual inhibition IC₅₀ < 50 nM for both targets; broad antiproliferative activity
Compound 10c () Pyrazolo[3,4-e][1,2,4]triazine 4-Nitrophenyl, phenyl Hydrazine-mediated cyclization (reflux, 6 h) No bioactivity reported; structural emphasis on nitro groups for electronic modulation
Compound 8 () Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl, triazole-thiol Heterocyclization with NaOH (room temperature) Undisclosed activity; methoxy group may enhance solubility

Substituent Variations

  • Benzodioxol vs. Nitro/Methoxy Groups : The target’s benzodioxol group (electron-rich) contrasts with nitro (electron-withdrawing, ) or methoxy (electron-donating, ) substituents in analogs. Benzodioxol enhances metabolic stability and π-π stacking .
  • Acetamide Linker : The acetamide in the target compound is analogous to derivatives in (fluorobenzyl acetamide) but differs in terminal groups. Fluorine in improves lipophilicity, while benzodioxol may optimize target engagement .

Key Research Findings and Implications

  • However, the 3,4-dimethylphenyl group may confer selectivity over off-target effects .
  • Structural Advantages: The fused triazole ring increases metabolic stability compared to non-fused analogs (e.g., pyrazolo[1,5-a]pyrazine in ), while the acetamide linker balances hydrophilicity .

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